2,4,6/3,5-Pentahydroxycyclohexanone

Übersicht

Beschreibung

Myo-Inosose-5 is a cyclitol.

Biologische Aktivität

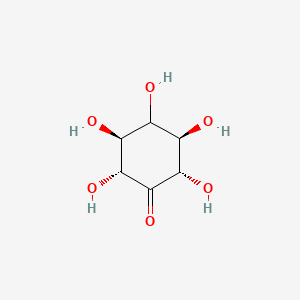

2,4,6/3,5-Pentahydroxycyclohexanone, also known as myo-inosose, is a complex organic compound notable for its cyclohexanone structure adorned with five hydroxyl groups. This unique configuration endows it with significant chemical properties and biological relevance, particularly in metabolic pathways involving inositol phosphates. This article explores the biological activity of this compound, highlighting its role in cellular signaling, antibiotic production, and various biochemical processes.

The compound is characterized by its molecular formula and a molecular weight of 178.14 g/mol. The presence of multiple hydroxyl groups contributes to its solubility and reactivity in biological systems. The primary enzymatic reaction involving this compound is catalyzed by myo-inosose-2 dehydratase (EC 4.2.1.44), which converts it into 3,5/4-trihydroxycyclohexa-1,2-dione while releasing water.

Role in Cellular Signaling

This compound plays a crucial role in the synthesis of inositol phosphates, which are vital for signal transduction processes within cells. These phosphates act as secondary messengers in various cellular functions such as:

- Cell growth

- Apoptosis

- Cell migration

- Endocytosis

- Cell differentiation

The involvement of myo-inositose in these pathways underscores its importance in maintaining cellular homeostasis and responding to external stimuli .

Antibiotic Production

Research has indicated that this compound may facilitate the biosynthesis of antibiotics through biotransformation processes. For instance, studies have shown that when cofermented with certain microbial mutants incapable of producing antibiotics independently, this compound can enhance the production of various antibiotics such as gentamicins . This biotransformation highlights its potential application in pharmaceutical development and microbial biotechnology.

Case Study 1: Enzymatic Activity Measurement

A study focused on measuring the enzymatic activity of inositol 2-dehydrogenase demonstrated that this enzyme catalyzes the oxidation of myo-inositol to this compound using NAD+ as a cofactor. The study utilized spectrophotometric assays to monitor the reaction progress by measuring absorbance changes at 340 nm . This method not only confirmed the compound's role as an intermediate but also provided insights into its metabolic pathways.

Case Study 2: Antibiotic Biosynthesis

In another investigation into antibiotic biosynthesis involving Micromonospora species, researchers found that the addition of this compound significantly influenced the production yield of gentamicins when paired with specific mutant strains . This case illustrates the compound's utility in enhancing antibiotic production through microbial fermentation techniques.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Myo-inositol | Six hydroxyl groups on a cyclohexane ring | Precursor to various signaling molecules |

| Scyllo-inositol | Similar hydroxyl positioning | Involved in different metabolic pathways |

| 2D-2,3,5/4,6-pentahydroxycyclohexanone | Variation in hydroxyl group positioning | Different biological activities compared to myo-inosose |

The comparison reveals that while structurally similar compounds exist, their distinct arrangements of hydroxyl groups lead to varied biological activities and applications.

Wissenschaftliche Forschungsanwendungen

Biological and Metabolic Applications

2,4,6/3,5-Pentahydroxycyclohexanone is primarily recognized for its role in cellular signaling and metabolic pathways. As a derivative of inositol, it is integral to the synthesis of inositol phosphates, which are vital for signal transduction processes within cells .

Role in Inositol Phosphate Metabolism

The compound is involved in the enzymatic conversion processes that facilitate the metabolism of inositol phosphates. Specifically, it acts as a substrate for myo-inosose-2 dehydratase (EC 4.2.1.44), which catalyzes its conversion to 3,5/4-trihydroxycyclohexa-1,2-dione . This reaction is crucial for various biochemical processes related to cellular function and communication.

Antibiotic Production Enhancement

Research indicates that this compound can enhance antibiotic production through microbial fermentation techniques. This application highlights its potential utility in biotechnology and pharmaceutical industries for developing new antibiotics.

Pharmaceutical Applications

The pharmacological potential of this compound has been explored in various studies focusing on its therapeutic effects.

Anticancer Properties

Recent investigations have shown that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have assessed the cytotoxic efficacy of compounds related to this compound against human cancer cells such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma) . The results suggest that these compounds could serve as potential candidates for cancer treatment.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of myo-inositol derivatives. Research has indicated that these compounds may play a role in mitigating neurodegenerative diseases by influencing cellular signaling pathways associated with neuronal health .

Analytical Chemistry Applications

In analytical chemistry, this compound has been utilized as a reference compound for developing electrochemical detection methods.

Electrochemical Detection Techniques

One study demonstrated the conversion of myo-inositol to this compound for quantification purposes using electrochemical sensors. This method showed high sensitivity and specificity for detecting serum levels of myo-inositol in clinical samples . Such techniques are pivotal for point-of-care testing and metabolic disorder diagnostics.

Comparative Analysis with Related Compounds

The structural characteristics of this compound allow comparisons with other similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Myo-inositol | Six hydroxyl groups on a cyclohexane ring | Precursor to various signaling molecules |

| Scyllo-inositol | Similar hydroxyl positioning | Involved in different metabolic pathways |

| 2D-2,3,5/4,6-pentahydroxycyclohexanone | Variation in hydroxyl group positioning | Different biological activities compared to myo-inosose |

These comparisons underscore the significance of hydroxyl group arrangement in determining biological activity and potential applications.

Eigenschaften

IUPAC Name |

2,3,4,5,6-pentahydroxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-5,7-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEGBDHSGHXOGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(=O)C(C1O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964119 | |

| Record name | 2,3,4,5,6-Pentahydroxycyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-66-4, 6623-68-3, 488-64-2 | |

| Record name | MYOINOSOSE (D) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | EPIINOSOSE-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MYOINOSOSE-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5,6-Pentahydroxycyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.